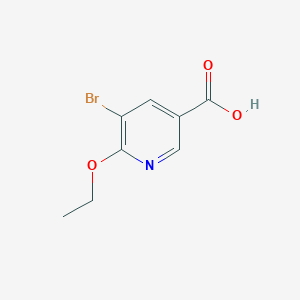

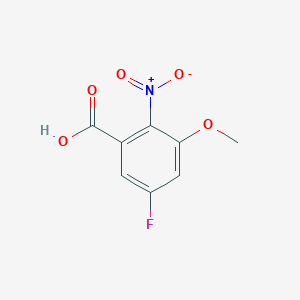

![molecular formula C16H23BN2O3 B1469431 1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one CAS No. 1373872-21-9](/img/structure/B1469431.png)

1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one

Descripción general

Descripción

“1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound can be used to introduce the boronic ester group into molecules, which is a key step in the synthesis of complex organic structures. Its stability and reactivity make it suitable for creating a wide range of organic products .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives are used to design and synthesize new drugs. They play a crucial role in the development of proteasome inhibitors, which are used in cancer therapy. The compound’s structural features allow for the creation of targeted therapies with potential applications in treating various diseases .

Material Science

The compound’s ability to form stable covalent bonds with organic and inorganic materials makes it valuable in material science. It can be used to modify surfaces or create novel materials with specific properties, such as increased durability or conductivity .

Catalysis

Boronic acid derivatives are known to act as catalysts in various chemical reactions. This compound could potentially be used to catalyze reactions that require a high degree of precision and control, leading to more efficient and sustainable chemical processes .

Polymer Chemistry

In polymer chemistry, this compound can be used to synthesize polymers with boronic ester linkages. These polymers have unique properties, such as self-healing and responsiveness to environmental stimuli, making them useful in a range of applications from coatings to biomedical devices .

Sensor Technology

The boronic acid moiety of the compound can interact with sugars and other diols, which is useful in sensor technology. It can be employed in the development of sensors for detecting glucose levels in diabetic care or environmental monitoring of carbohydrate presence .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to create boron-doped nanomaterials. These materials have applications in electronics, photonics, and as catalysts in energy-related technologies due to their unique electronic properties .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-propan-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O3/c1-10(2)19-12-9-7-8-11(13(12)18-14(19)20)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFSNWUKNDKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C(=O)N3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

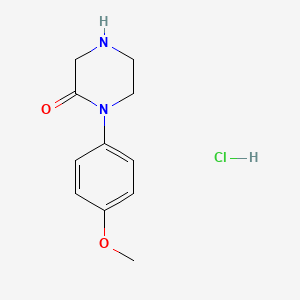

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

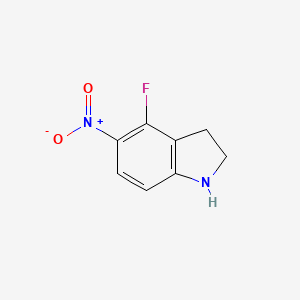

![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)

![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)

![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)